

# Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 2-nitrobenzoate**

Cat. No.: **B1583425**

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This in-depth technical guide provides a comprehensive overview of **methyl 2-nitrobenzoate**, a key chemical intermediate. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials.

## Core Properties and Data

**Methyl 2-nitrobenzoate**, also known as methyl o-nitrobenzoate, is an aromatic compound with the chemical formula  $C_8H_7NO_4$ . It is a clear, yellow to orange-brownish liquid at room temperature and is utilized as a versatile intermediate in various chemical syntheses.[\[1\]](#)[\[2\]](#)

## Chemical Identifiers

Identifier	Value
CAS Number	606-27-9 <a href="#">[1]</a>
EC Number	210-111-8 <a href="#">[1]</a>
Molecular Formula	$C_8H_7NO_4$ <a href="#">[1]</a>
Synonyms	Methyl o-nitrobenzoate, 2-Nitrobenzoic acid methyl ester <a href="#">[3]</a>

## Physicochemical Properties

Property	Value
Molecular Weight	181.15 g/mol <a href="#">[1]</a>
Appearance	Clear yellow to orange-brownish liquid <a href="#">[2]</a>
Melting Point	-13 °C to -46 °C <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	275 °C (at 760 mmHg); 104-106 °C (at 0.1 mmHg) <a href="#">[1]</a> <a href="#">[6]</a>
Density	Approximately 1.28 g/mL <a href="#">[1]</a>
Solubility	Information not widely available, but likely soluble in common organic solvents.

## Safety and Handling

**Methyl 2-nitrobenzoate** is not classified as a hazardous substance according to most safety data sheets.[\[4\]](#)[\[7\]](#) However, as with all laboratory chemicals, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[4\]](#) Work should be conducted in a well-ventilated area.[\[5\]](#)

## Synthesis of Methyl 2-Nitrobenzoate

The primary method for the synthesis of **methyl 2-nitrobenzoate** is the Fischer esterification of 2-nitrobenzoic acid with methanol in the presence of an acid catalyst. Direct nitration of methyl benzoate is not a suitable method as the ester group is a meta-director, leading predominantly to the formation of methyl 3-nitrobenzoate.

## Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid

This protocol is a representative procedure based on general Fischer esterification methods.[\[5\]](#) [\[8\]](#)[\[9\]](#)

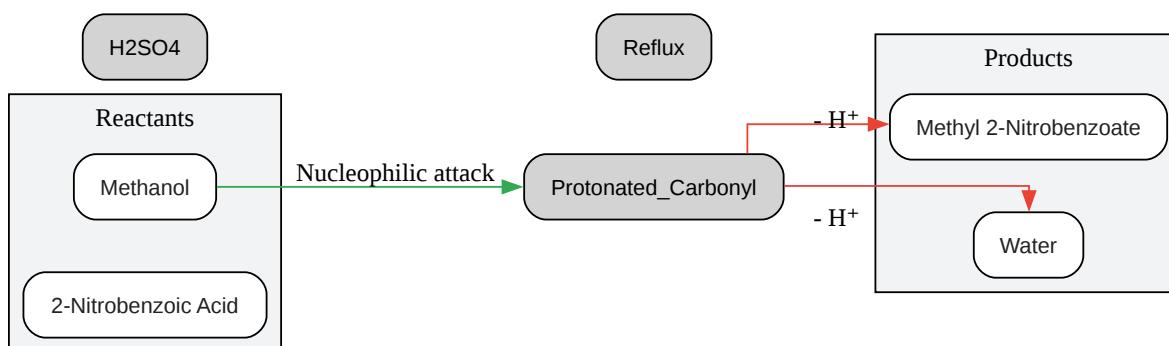
Materials:

- 2-Nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid ( $H_2SO_4$ )
- Sodium bicarbonate ( $NaHCO_3$ ) solution (saturated)
- Brine (saturated  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and other standard laboratory glassware
- Heating mantle
- Magnetic stirrer and stir bar

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

- Quenching: Pour the reaction mixture into a beaker containing cold water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude **methyl 2-nitrobenzoate**.
- Purification: The crude product can be further purified by vacuum distillation.



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Caption: Fischer Esterification of 2-Nitrobenzoic Acid.

## Chemical Reactivity and Applications

**Methyl 2-nitrobenzoate** is a valuable precursor in organic synthesis, primarily due to the reactivity of the nitro group and the ester functionality.

## Reduction of the Nitro Group

The nitro group of **methyl 2-nitrobenzoate** can be readily reduced to an amino group, yielding methyl anthranilate. This transformation is a critical step in the synthesis of various heterocyclic compounds and other functional molecules.

#### 4.1.1. Experimental Protocol: Reduction of **Methyl 2-Nitrobenzoate**

A common method for this reduction is catalytic hydrogenation.

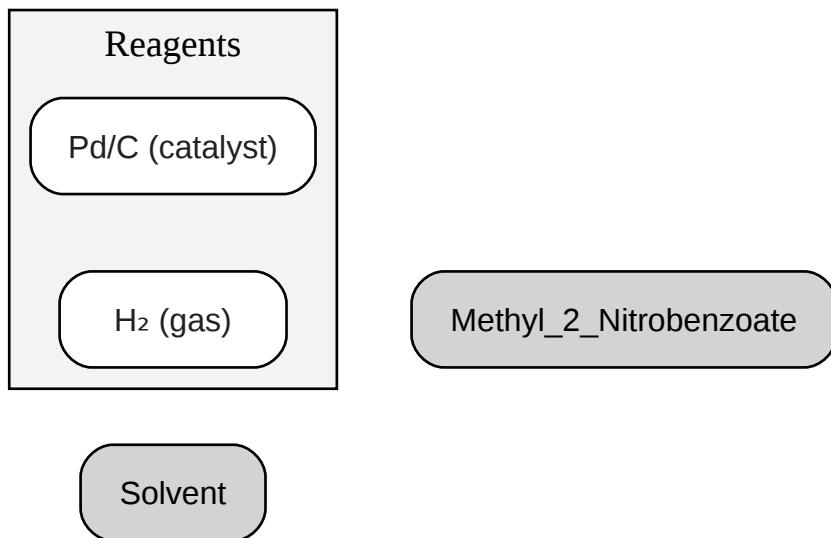
Materials:

- **Methyl 2-nitrobenzoate**
- Methanol or Ethanol
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H<sub>2</sub>)
- Filter aid (e.g., Celite)
- Standard hydrogenation apparatus

Procedure:

- Reaction Setup: Dissolve **methyl 2-nitrobenzoate** in methanol or ethanol in a hydrogenation vessel.
- Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.
- Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically with a balloon or in a Parr shaker) and stirred vigorously at room temperature.
- Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

- Isolation: The solvent is removed from the filtrate under reduced pressure to yield methyl anthranilate.



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